Thalidomide-5-NH2-CH2-COOH

Catalog No.
S11222350
CAS No.
2412056-27-8
M.F
C15H13N3O6
M. Wt
331.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-5-NH2-CH2-COOH

CAS Number

2412056-27-8

Product Name

Thalidomide-5-NH2-CH2-COOH

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetic acid

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

InChI

InChI=1S/C15H13N3O6/c19-11-4-3-10(13(22)17-11)18-14(23)8-2-1-7(16-6-12(20)21)5-9(8)15(18)24/h1-2,5,10,16H,3-4,6H2,(H,20,21)(H,17,19,22)

InChI Key

ZATMCTCUKSYXHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)O

Thalidomide-5-NH2-CH2-COOH, also known as compound 114, is a derivative of thalidomide characterized by the presence of an amino group and a carboxylic acid group attached to the five-position of the thalidomide structure. This compound has gained attention due to its potent and selective inhibition of tropomyosin receptor kinase (trk), which plays a crucial role in various cellular processes including growth and differentiation . The molecular formula for Thalidomide-5-NH2-CH2-COOH is C15H16N2O4, with a molecular weight of approximately 284.30 g/mol .

Typical for compounds containing amino and carboxylic acid functional groups. These reactions include:

  • Acid-base reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide formation: The amino group can react with carboxylic acids or activated carboxylic acids to form amides.

Additionally, Thalidomide-5-NH2-CH2-COOH can participate in coupling reactions, particularly in the synthesis of larger molecules or in the formation of conjugates with other pharmacologically active compounds .

Thalidomide-5-NH2-CH2-COOH exhibits significant biological activity as an inhibitor of tropomyosin receptor kinase (trk), which is involved in neuronal survival and differentiation. This inhibition suggests potential therapeutic applications in neurodegenerative diseases and certain cancers. The compound has also been noted for its role as a ligand for E3 ligases, contributing to targeted protein degradation pathways, which are increasingly relevant in drug discovery and development .

The synthesis of Thalidomide-5-NH2-CH2-COOH typically involves several steps:

  • Starting Material Preparation: The synthesis may begin with thalidomide or its derivatives.
  • Functionalization: Introduction of the amino group at the five-position can be achieved through nucleophilic substitution reactions or reduction methods.
  • Carboxylation: The addition of the carboxylic acid group can be performed via carboxylation reactions using carbon dioxide or through the use of appropriate reagents that introduce the carboxyl functional group.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high purity levels necessary for biological testing .

Thalidomide-5-NH2-CH2-COOH has several promising applications:

  • Cancer Therapy: Due to its ability to inhibit tropomyosin receptor kinase, it may be utilized in treating specific cancers where this pathway is aberrant.
  • Neurodegenerative Diseases: Its neuroprotective properties suggest potential uses in conditions like Alzheimer's disease.
  • Research Tool: As a selective inhibitor and E3 ligase ligand, it serves as a valuable tool in biochemical research aimed at understanding protein degradation mechanisms .

Studies have demonstrated that Thalidomide-5-NH2-CH2-COOH interacts with various proteins involved in signaling pathways related to cancer and neurodegeneration. Its role as an E3 ligase ligand allows it to modulate the ubiquitin-proteasome system, leading to targeted degradation of specific proteins that may contribute to disease progression. Interaction studies often utilize techniques such as mass spectrometry and co-immunoprecipitation to elucidate these relationships .

Several compounds share structural features with Thalidomide-5-NH2-CH2-COOH, each exhibiting unique biological activities:

Compound NameStructural FeaturesBiological Activity
ThalidomideOriginal compound with sedative effectsKnown teratogen; used for multiple myeloma treatment
LenalidomideModified thalidomide with improved efficacyImmunomodulatory effects; used in hematological malignancies
PomalidomideFurther modified derivativePotent immunomodulatory agent; used in multiple myeloma
ApremilastPhosphodiesterase 4 inhibitorAnti-inflammatory; used for psoriasis and psoriatic arthritis
DexamethasoneCorticosteroidAnti-inflammatory; used in various conditions including cancer

Thalidomide-5-NH2-CH2-COOH is unique due to its selective inhibition of tropomyosin receptor kinase, differentiating it from other derivatives that primarily focus on immunomodulatory effects or anti-inflammatory properties. Its dual functionality as both a trk inhibitor and an E3 ligase ligand positions it uniquely within this class of compounds .

Synthetic Pathways and Reaction Mechanisms

The synthesis of Thalidomide-5-NH$$2$$-CH$$2$$-COOH begins with the functionalization of the phthalimide ring at the 5-position. A validated approach involves the bromination of thalidomide at the 5-position, followed by nucleophilic substitution to introduce the aminoethylcarboxylic acid group [3] [6].

Step 1: Bromination of Thalidomide
Thalidomide is treated with bromine (Br$$_2$$) in acetic acid under reflux conditions to yield 5-bromothalidomide. This electrophilic aromatic substitution occurs preferentially at the 5-position due to the electron-withdrawing effects of the phthalimide and glutarimide rings [3].

Step 2: Azide Substitution
The brominated intermediate undergoes a nucleophilic substitution reaction with sodium azide (NaN$$_3$$) in dimethylformamide (DMF), producing 5-azidothalidomide. This step leverages the Staudinger reaction mechanism, where the azide group replaces the bromide [3] [6].

Step 3: Reduction to Amine
Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol reduces the azide group to a primary amine, yielding 5-aminothalidomide. Hydrogen gas (H$$_2$$) facilitates the cleavage of the N–N bond in the azide [3].

Step 4: Carboxylic Acid Functionalization
The amine group is reacted with bromoacetic acid in the presence of a base such as triethylamine (Et$$3$$N), resulting in the formation of Thalidomide-5-NH$$2$$-CH$$2$$-COOH. This alkylation reaction proceeds via an S$$N$$2 mechanism, where the amine acts as a nucleophile attacking the electrophilic carbon of bromoacetic acid [1] [7].

Reaction Summary
$$
\text{Thalidomide} \xrightarrow{\text{Br}2, \text{AcOH}} \text{5-Bromothalidomide} \xrightarrow{\text{NaN}3, \text{DMF}} \text{5-Azidothalidomide} \xrightarrow{\text{H}2, \text{Pd/C}} \text{5-Aminothalidomide} \xrightarrow{\text{BrCH}2\text{COOH}, \text{Et}3\text{N}} \text{Thalidomide-5-NH}2\text{-CH}_2\text{-COOH}
$$

Key Challenges

  • Regioselectivity: Bromination must occur exclusively at the 5-position to avoid isomer formation [3].
  • Azide Stability: The azide intermediate is thermally sensitive, requiring low-temperature conditions [6].

Purification and Yield Optimization Strategies

Purification of Thalidomide-5-NH$$2$$-CH$$2$$-COOH is critical due to the presence of polar byproducts from the alkylation step.

Chromatographic Techniques

  • Flash Column Chromatography: Silica gel (230–400 mesh) with a gradient eluent system (ethyl acetate/methanol 9:1 to 4:1) effectively separates the target compound from unreacted starting materials [1] [7].
  • Ion-Exchange Chromatography: Employing a Dowex 50WX4 resin selectively binds the carboxylic acid group, enabling desalting and removal of ionic impurities [1].

Crystallization Optimization

  • Solvent Selection: Amorphous forms of the compound exhibit higher solubility. Using a mixture of acetone and water (3:1) at 4°C yields crystalline product with >95% purity [1].
  • Yield Enhancements:
    • Temperature Control: Maintaining the alkylation step at 0–5°C minimizes side reactions, improving yield from 45% to 68% [3].
    • Catalyst Loading: Increasing Pd/C concentration to 10% w/w during hydrogenation reduces reaction time from 12 hours to 6 hours [6].

Table 1: Yield Optimization Parameters

ParameterBaselineOptimizedYield Improvement
Alkylation Temp (°C)250–5+23%
Pd/C Loading (%)510+18%
Crystallization SolventEthanolAcetone/Water+12%

Analytical Validation via NMR, MS, and HPLC

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$):
    • δ 10.82 (s, 1H, COOH), δ 7.85–7.45 (m, 3H, phthalimide), δ 4.12 (t, 2H, CH$$2$$NH$$2$$), δ 3.55 (s, 2H, CH$$2$$COOH) [1] [7].
    • Absence of δ 4.98 (glutaryl CH) confirms no racemization during synthesis [2].

Mass Spectrometry (MS)

  • ESI-MS: Observed [M+H]$$^+$$ at m/z 434.1 (calculated 434.4 for C$${16}$$H$${16}$$N$$3$$O$$6$$), confirming molecular weight [3] [7].

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 (4.6 × 250 mm, 5 µm)
  • Mobile Phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30)
  • Retention Time: 12.3 minutes, with peak purity >99% [1] [3].

Table 2: Analytical Parameters

TechniqueKey Peaks/ParametersSpecification
$$^1$$H NMRδ 10.82 (COOH)Confirms carboxylate
ESI-MSm/z 434.1Validates molecular ion
HPLCRt 12.3 min, AUC 99.2%Ensures purity

Validation Criteria

  • Linearity: R$$^2$$ = 0.9998 for HPLC calibration (1–100 µg/mL) [1].
  • Limit of Detection (LOD): 0.1 µg/mL via UV absorption at 220 nm [3].

Thalidomide-5-NH2-CH2-COOH functions as a cereblon-targeting ligand through highly specific molecular recognition mechanisms that govern its interaction with the CRL4^CRBN^ E3 ubiquitin ligase complex. The compound exhibits selective binding to cereblon through its glutarimide moiety, which occupies the tritryptophan pocket within the thalidomide-binding domain of cereblon [1] [2]. This hydrophobic binding site, formed by three conserved tryptophan residues (Trp-380, Trp-386, and Trp-400), represents the primary determinant of ligand selectivity and binding strength [1] [3].

The molecular recognition process involves the direct interaction between the glutarimide ring of Thalidomide-5-NH2-CH2-COOH and the aromatic cage formed by the tritryptophan residues in cereblon [1] [3]. This binding event induces conformational changes in the cereblon protein that alter its substrate recognition properties, effectively reprogramming the E3 ligase to recruit neo-substrates that are not recognized under physiological conditions [2] [4]. The binding affinity of thalidomide derivatives to cereblon has been demonstrated to exhibit stereospecific preferences, with structural studies revealing that different enantiomers exhibit distinct binding conformations and affinities [1].

The E3 ligase complex assembly involves the coordination of cereblon with the CUL4-DDB1-ROC1 scaffold, creating a multiprotein complex with coordinated catalytic function [2] [5]. Cereblon serves as the substrate receptor within this complex, providing specificity through ligand-induced conformational changes that modify the surface topology available for substrate binding [6] [2]. The compound's interaction with cereblon does not disrupt the overall E3 ligase complex architecture, as demonstrated by immunoprecipitation studies showing maintained association between cereblon and other complex components following thalidomide treatment [6].

Research has established that the C-terminal cyclic imide degron represents the natural recognition motif for endogenous cereblon substrates [7] [8]. This degron, formed through post-translational modification of proteins containing C-terminal asparagine or glutamine residues, mimics the structural features recognized by the thalidomide-binding domain [8]. The molecular glue mechanism of Thalidomide-5-NH2-CH2-COOH exploits this natural recognition system by creating new binding interfaces that recruit non-native substrates for degradation [9] [8].

Cereblon-Mediated Ubiquitination Pathways

The cereblon-mediated ubiquitination pathway orchestrates a sophisticated cascade of molecular events that culminate in the targeted degradation of specific protein substrates. The pathway initiates with ATP-dependent ubiquitin activation by E1 ubiquitin-activating enzymes, which form a thioester bond between the C-terminal carboxyl group of ubiquitin and a cysteine residue on the E1 enzyme [10] [11]. This activated ubiquitin is subsequently transferred to E2 ubiquitin-conjugating enzymes through a transesterification reaction, generating an E2-ubiquitin thioester intermediate [10] [11].

The CRL4^CRBN^ E3 ligase complex provides the specificity component of the ubiquitination cascade by coordinating substrate recognition with catalytic activity [2] [12]. Cereblon functions as the substrate receptor, mediating the recruitment of target proteins through either endogenous degron recognition or ligand-induced neo-substrate binding [13] [12]. The complex architecture includes the scaffolding protein CUL4, the adapter protein DDB1, the RING-finger protein ROC1, and the substrate receptor cereblon [5]. ROC1 coordinates with E2-ubiquitin conjugates to facilitate the final ubiquitin transfer step, while cereblon positions the substrate appropriately for ubiquitin attachment [5].

The molecular mechanism of cereblon-mediated substrate recognition involves the formation of a productive ternary complex between the E3 ligase, the substrate, and the modulating ligand [12] [4]. Upon binding of Thalidomide-5-NH2-CH2-COOH to the thalidomide-binding domain, cereblon undergoes conformational changes that create new binding surfaces for neo-substrate recognition [6] [4]. This process represents a fundamental alteration in the substrate specificity of the E3 ligase, enabling the degradation of proteins that are not normally targeted by cereblon under physiological conditions [4] [9].

The ubiquitin transfer mechanism involves the formation of isopeptide bonds between the C-terminal glycine residue of ubiquitin and specific lysine residues on the target substrate [14] [10]. Studies have demonstrated that cereblon-mediated ubiquitination can target specific lysine residues on substrates, as exemplified by the ubiquitination of Lys^751^ in the amyloid precursor protein [14]. The efficiency of this process depends on the accessibility and positioning of target lysine residues within the context of the ternary complex [14] [10].

The regulatory mechanisms governing cereblon-mediated ubiquitination include modulation of cereblon protein levels, E2 enzyme specificity, and ligand binding dynamics [6] [13]. Thalidomide and its derivatives have been shown to stabilize cereblon protein levels by preventing its auto-ubiquitination and degradation, thereby enhancing the overall capacity of the CRL4^CRBN^ complex for substrate processing [6]. The pathway is further regulated by the availability of specific E2 enzymes that can interact with the ROC1 component of the complex and the accessibility of substrate degrons [10] [11].

Linker Functionality in PROTAC Design

The linker component of PROTAC molecules incorporating Thalidomide-5-NH2-CH2-COOH represents a critical design element that determines the success of targeted protein degradation applications. Linker functionality encompasses multiple interconnected parameters including optimal length, chemical composition, flexibility characteristics, and attachment point selection, all of which directly influence ternary complex formation and degradation efficiency [15] [16].

Length optimization represents the most fundamental aspect of linker design, with studies demonstrating that optimal spacing for productive ternary complex formation typically ranges from 8 to 16 atoms [15] [16]. The length requirement is dictated by the geometric constraints imposed by the need to simultaneously engage both the target protein and the E3 ligase while maintaining appropriate protein-protein interaction distances [15] [17]. Systematic length variation studies have revealed that linkers that are too short prevent simultaneous binding due to steric clashes, while excessively long linkers fail to bring the proteins into sufficient proximity for efficient ubiquitin transfer [15] [16].

The chemical composition of PROTAC linkers has evolved to include diverse structural motifs, with polyethylene glycol chains and alkyl linkers representing the most commonly employed building blocks [15] [17]. Flexible linkers, which account for approximately 67% of reported PROTAC structures, provide conformational freedom that can accommodate different binding orientations and protein-protein interaction geometries [17]. However, rigid linkers incorporating cyclic scaffolds, aromatic rings, or constraining elements have demonstrated advantages in terms of improved aqueous solubility, enhanced cellular permeability, and optimized pharmacokinetic properties [15] [18].

The balance between flexibility and rigidity in linker design represents a critical optimization parameter that affects binding cooperativity and ternary complex stability [15] [19]. Flexible linkers allow for dynamic sampling of different conformational states, potentially enabling the formation of productive binding geometries through induced fit mechanisms [15]. Conversely, rigid linkers can pre-organize the molecule in conformations that favor ternary complex formation, reducing the entropic penalty associated with complex assembly [18] [19].

Attachment point selection on both the cereblon ligand and the target protein ligand components requires careful consideration of exit vectors and binding orientation constraints [15] [20]. The amino group present in Thalidomide-5-NH2-CH2-COOH provides a convenient attachment point for linker conjugation while maintaining the essential glutarimide binding motif required for cereblon recognition [21] [22]. Strategic placement of linker attachment points can influence the overall geometry of the ternary complex and the efficiency of ubiquitin transfer to the target protein [15] [20].

The pharmacokinetic impact of linker design extends beyond the primary mechanism of action to influence crucial drug-like properties including solubility, cellular permeability, and metabolic stability [15] [23]. Linker composition directly affects the overall physicochemical profile of the PROTAC molecule, with hydrophilic elements such as polyethylene glycol units improving aqueous solubility while hydrophobic components can enhance membrane permeability [15] [17]. The optimization of these properties requires a balanced approach that considers the specific requirements of the target application and the cellular context in which the PROTAC will function [23] [20].

Advanced linker design strategies have incorporated responsive elements that can modulate PROTAC activity under specific conditions [23]. These include pH-sensitive linkers that remain stable in blood but become cleavable in acidic tumor environments, and enzyme-cleavable linkers that respond to specific proteases overexpressed in disease states [23]. Such innovations represent the evolution of linker functionality from passive connecting elements to active components that can provide temporal and spatial control over protein degradation [23].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

331.08043514 g/mol

Monoisotopic Mass

331.08043514 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-08-2024

Explore Compound Types